1-(3-Fluorophenyl)pyrrolidin-3-ol

Lipophilicity Physicochemical Property CNS Drug Design

Procure 1-(3-Fluorophenyl)pyrrolidin-3-ol (CAS: 850834-38-7) to leverage its unique profile in CNS drug discovery. Its optimal LogP of 1.46 and low CYP3A4 inhibition (IC50 = 20,000 nM) make it a superior scaffold for optimizing BBB penetration and mitigating drug-drug interaction risks. Do not substitute with generic analogs; the specific 3-fluoro substitution and stereochemistry are critical for reproducibility. Ensure your research success with this high-purity intermediate.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 850834-38-7
Cat. No. B12274501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)pyrrolidin-3-ol
CAS850834-38-7
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=CC(=CC=C2)F
InChIInChI=1S/C10H12FNO/c11-8-2-1-3-9(6-8)12-5-4-10(13)7-12/h1-3,6,10,13H,4-5,7H2
InChIKeyYZSNQEGPANCTAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)pyrrolidin-3-ol: A Chiral Pyrrolidine Scaffold for Pharmaceutical and CNS Research


1-(3-Fluorophenyl)pyrrolidin-3-ol (CAS: 850834-38-7) is a chiral, fluorinated pyrrolidine derivative with a hydroxyl group at the 3-position and a 3-fluorophenyl substituent on the nitrogen [1]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for the construction of novel bioactive molecules, particularly those targeting central nervous system (CNS) disorders . Its core structure, combining a pyrrolidine ring with a strategic fluorine atom and a hydroxyl group, makes it a privileged scaffold for modulating key drug-like properties such as lipophilicity and metabolic stability .

Why Procurement of 1-(3-Fluorophenyl)pyrrolidin-3-ol Cannot Be Substituted with Other Fluoro-Phenyl Pyrrolidine Analogs


The position of the fluorine atom on the phenyl ring and the stereochemistry of the pyrrolidine core are critical determinants of biological activity and physicochemical properties. Simple substitution with other fluoro-phenyl or non-fluorinated analogs leads to quantifiable and meaningful differences in lipophilicity, metabolic stability, and enzyme inhibition. For instance, the 3-fluoro substitution yields a distinct LogP compared to its 4-fluoro counterpart , directly impacting passive membrane permeability and CNS penetration [1]. Furthermore, the specific 1-(3-fluorophenyl) arrangement exhibits a unique CYP3A4 inhibition profile (IC50 = 20,000 nM) [2] compared to other structurally related pyrrolidines . Therefore, substituting this compound with a generic analog without verifying these specific parameters can lead to failed synthesis, altered pharmacological profiles, and irreproducible research results.

Quantitative Differentiation Guide for 1-(3-Fluorophenyl)pyrrolidin-3-ol vs. Key Analogs


Lipophilicity (LogP) of 1-(3-Fluorophenyl)pyrrolidin-3-ol vs. 1-(4-Fluorophenyl)pyrrolidin-3-ol

The octanol-water partition coefficient (LogP) is a critical parameter for predicting passive membrane permeability and CNS penetration. For the target compound, 1-(3-Fluorophenyl)pyrrolidin-3-ol, the experimental LogP is 1.46 . In contrast, the 4-fluoro isomer (1-(4-Fluorophenyl)pyrrolidin-3-ol) exhibits a higher LogP of 1.8 . This difference is attributable to the distinct electronic and steric effects of the fluorine atom's position on the aromatic ring.

Lipophilicity Physicochemical Property CNS Drug Design

CYP3A4 Metabolic Stability of 1-(3-Fluorophenyl)pyrrolidin-3-ol vs. Fluorinated Pyrrolidine Class

Inhibition of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism, is a crucial safety parameter. The target compound, 1-(3-Fluorophenyl)pyrrolidin-3-ol, demonstrates a specific inhibitory potency with an IC50 of 20,000 nM in a human liver microsome assay [1]. While direct head-to-head data for the closest analogs in the exact same assay is unavailable, this value provides a baseline. In comparison, other structurally modified pyrrolidine derivatives have been shown to exhibit significantly higher CYP3A4 inhibition, with IC50 values in the low micromolar range (e.g., 1.47 µM = 1,470 nM) [2].

Drug Metabolism CYP Inhibition Pharmacokinetics

Dihydroorotase (DHOase) Enzyme Inhibition by 1-(3-Fluorophenyl)pyrrolidin-3-ol

The compound's activity was assessed against the enzyme dihydroorotase (DHOase), a target in pyrimidine biosynthesis relevant to anti-infective and oncology research. 1-(3-Fluorophenyl)pyrrolidin-3-ol demonstrated a specific inhibitory activity with an IC50 of 180,000 nM (180 µM) in an assay using the enzyme from mouse Ehrlich ascites cells at pH 7.37 [1]. This provides a defined quantitative benchmark for this scaffold against this particular target.

Enzyme Inhibition Anti-infective Cancer Research

Synthesis Route and Intermediates for 1-(3-Fluorophenyl)pyrrolidin-3-ol

A specific synthetic route for the target compound involves a palladium-catalyzed coupling reaction between 3-bromofluorobenzene and (R)-3-hydroxypyrrolidine hydrochloride, utilizing tris(dibenzylideneacetone)dipalladium(0), sodium tert-butanolate, and (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP) in toluene [1]. This patented process [2] provides a defined, reproducible method for obtaining the chiral (R)-enantiomer, a key aspect for projects requiring stereochemical purity.

Synthetic Chemistry Process Development Palladium Catalysis

Recommended Applications for 1-(3-Fluorophenyl)pyrrolidin-3-ol Based on Quantitative Evidence


CNS Drug Discovery: Optimizing BBB Penetration

Given its specific LogP of 1.46 , 1-(3-Fluorophenyl)pyrrolidin-3-ol presents a favorable lipophilicity profile for crossing the blood-brain barrier (BBB) compared to more lipophilic 4-fluoro analogs (LogP = 1.8) . Researchers developing novel CNS therapeutics should prioritize this scaffold when seeking to enhance brain exposure while mitigating the risks associated with high lipophilicity, such as promiscuous binding and rapid metabolism. The compound's LogP falls within the optimal range (1-3) often sought for CNS drugs [1].

In Vitro Pharmacology: CYP3A4 Interaction Studies

The compound's low CYP3A4 inhibitory potency (IC50 = 20,000 nM) [2] makes it a valuable tool for medicinal chemists aiming to design out CYP-mediated drug-drug interactions. In lead optimization campaigns, this scaffold can serve as a starting point with a favorable CYP3A4 liability profile. Direct comparison to more potent pyrrolidine-based CYP inhibitors (e.g., IC50 = 1,470 nM) [3] highlights the significant structural impact on this key ADMET parameter.

Enzymology: DHOase Inhibition Benchmarking

With a defined IC50 of 180,000 nM against mouse DHOase [4], this compound serves as a precise quantitative benchmark for structure-activity relationship (SAR) studies. Researchers focused on developing more potent DHOase inhibitors for anti-infective or oncology applications can use this value to assess the impact of subsequent chemical modifications. This is particularly relevant for academic labs and biotech companies exploring pyrimidine biosynthesis as a therapeutic target.

Process Chemistry: Chiral Pyrrolidine Synthesis

The specific Pd-catalyzed coupling route to the (R)-enantiomer [5] is critical for projects requiring stereochemically pure building blocks. Contract research organizations (CROs) and pharmaceutical process chemists tasked with scaling up chiral pyrrolidine intermediates will find this defined method (using BINAP ligand) a practical alternative to other synthetic approaches (e.g., amino acid cyclization) , potentially offering higher yields and better stereocontrol.

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